Calcium hypochlorite

描述

属性

IUPAC Name |

calcium;dihypochlorite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2ClO/c;2*1-2/q+2;2*-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQDCIXGCQPQNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

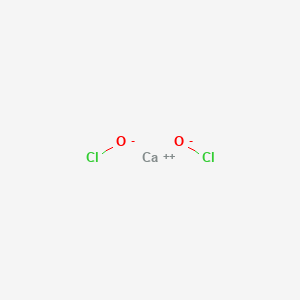

[O-]Cl.[O-]Cl.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca(ClO)2, CaCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | CALCIUM HYPOCHLORITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | CALCIUM HYPOCHLORITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0638 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | calcium hypochlorite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_hypochlorite | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029700 | |

| Record name | Calcium hypochlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium hypochlorite appears as a white granular solid (or tablets compressed from the granules) with an odor of chlorine. Toxic, irritating to the skin. Noncombustible, but will accelerate the burning of combustible materials. Prolonged exposure to fire or heat may result in the vigorous decomposition of the material and rupture of the container. Diluted samples may undergo reactions as described above if they contain less than 39% available chlorine but take longer to become involved and react less vigorously. Used for water purification, disinfectant for swimming pools, for bleaching paper and textiles., White solid granules with the odor of household bleaching powder; [CHRIS], WHITE SOLID IN VARIOUS FORMS WITH PUNGENT ODOUR. | |

| Record name | CALCIUM HYPOCHLORITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium hypochlorite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1562 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM HYPOCHLORITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0638 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes at 100 °C | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 218 | |

| Record name | CALCIUM HYPOCHLORITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

21% in water at 25 °C, Solubility in water, g/100ml at 25 °C: 21 | |

| Details | Wojtowicz JA; Dichlorine Monoxide, Hypochlorous Acid, and Hypochlorites. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2013). New York, NY: John Wiley & Sons. Online Posting Date: 16 Apr 2004 | |

| Record name | CALCIUM HYPOCHLORITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Wojtowicz JA; Dichlorine Monoxide, Hypochlorous Acid, and Hypochlorites. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2013). New York, NY: John Wiley & Sons. Online Posting Date: 16 Apr 2004 | |

| Record name | CALCIUM HYPOCHLORITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0638 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.350 g/cu cm, 2.35 g/cm³ | |

| Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 4-55 | |

| Record name | CALCIUM HYPOCHLORITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 4-55 | |

| Record name | CALCIUM HYPOCHLORITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0638 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Commercial products normally contain various impurities such as CaCl2, CaCO3, Ca(OH)2 and water., MgO, CaCO3, CaSO4, Al2O3, FeO3, and trace metals such as cobalt, nickel, copper and manganese., Bromate was first reported as a disinfection by-product from ozonated waters, but more recently it has been reported also as a result of treatment using hypochlorite solutions worldwide. The aim of this study was to study the scope of this phenomenon in the drinking waters (n=509) of Castilla and Leon, Spain, and in the hypochlorite disinfectant reagents. Two thirds of the treated waters monitored were found to have bromate concentrations higher than 1 ug/L, and of them a median value of 8 ug/L and a maximum of 49 ug/L. These concentrations are higher than those reported so far, however, a great variability can be found. Median values for chlorite were of 5 ug/L, and of 119 ug/L for chlorate. Only 7 out of 40 hypochlorite feedstock solutions were negative for bromate, the rest showing a median of 1022 mg/L; and 4 out of 14 calcium hypochlorite pellets were also negative, the rest with a median of 240 mg/kg. Although bromate is cited as potentially added to water from calcium hypochlorite pellets, no reference is found in scientific literature regarding its real content. Chlorite (median 2646 mg/L) and chlorate (median 20,462 mg/L) and chlorite (median 695 mg/kg) and chlorate (median 9516 mg/kg) were also monitored, respectively, in sodium hypochlorite solutions and calcium hypochlorite pellets. The levels of chlorite and chlorate in water are considered satisfactory, but not those of bromate, undoubtedly owing to the high content of bromide in the raw brines employed by the chlor-alkali manufacturers. Depending on the manufacturer, the bromate concentrations in the treated waters may be very heterogeneous owing to the lack of specification for this contaminant in the disinfectant reagents -the European Norms EN 900 and 901 do not mention it. | |

| Details | PMID:20347118, Garcia-Villanova RJ et al; Sci Total Environ. 408 (12): 2616-20 (2010) | |

| Record name | CALCIUM HYPOCHLORITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Powder, WHITE GRANULES OR PELLETS, White crystalline solid | |

CAS No. |

7778-54-3 | |

| Record name | CALCIUM HYPOCHLORITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium hypochlorite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium hypochlorite | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15912 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Calcium hypochlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium hypochlorite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM HYPOCHLORITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11DXB629VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM HYPOCHLORITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM HYPOCHLORITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0638 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

100 °C | |

| Details | Aldrich; Handbook Catalog of Fine Chemicals 1996-1997. Milwaukee,WI: Aldrich Chem Co pg 290 (1996) | |

| Record name | CALCIUM HYPOCHLORITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of Calcium Hypochlorite for Laboratory Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the laboratory-scale synthesis of calcium hypochlorite (B82951), Ca(OCl)₂, a powerful oxidizing agent with significant applications in research and development. This document outlines two primary synthesis methodologies, detailing experimental protocols, and presenting relevant quantitative data. Furthermore, it includes visualizations of the chemical pathways and experimental workflows to facilitate a comprehensive understanding of the processes.

Introduction

Calcium hypochlorite is a widely utilized chemical compound, primarily known for its disinfectant and bleaching properties. In a laboratory setting, it serves as a versatile oxidizing agent in various chemical transformations. Commercially available this compound typically has an available chlorine content of 65-70%.[1] However, for specific research applications, the in-house synthesis of this reagent may be necessary to achieve a desired purity or to study its properties. This guide explores two effective methods for its preparation on a laboratory scale: the chlorination of calcium hydroxide (B78521) and the double decomposition reaction between calcium chloride and sodium hypochlorite.

Synthesis Methodologies

Two principal methods for the laboratory synthesis of this compound are detailed below. Each method offers distinct advantages and challenges in terms of reagent availability, equipment requirements, and the purity of the final product.

Method 1: Chlorination of Calcium Hydroxide Slurry ("Calcium Process")

This method involves the direct reaction of chlorine gas with a slurry of calcium hydroxide in water. The overall chemical reaction is as follows:

2Ca(OH)₂ + 2Cl₂ → Ca(OCl)₂ + CaCl₂ + 2H₂O[2][3]

This process yields a mixture of this compound and calcium chloride.

Method 2: Double Decomposition Reaction ("Sodium Process")

This approach is based on the reaction between a calcium salt, typically calcium chloride, and sodium hypochlorite. The reaction proceeds as follows:

CaCl₂ + 2NaOCl → Ca(OCl)₂ + 2NaCl[2]

Quantitative Data Summary

The following table summarizes key quantitative data associated with the laboratory synthesis of this compound.

| Parameter | Method 1: Chlorination of Ca(OH)₂ | Method 2: Double Decomposition |

| Purity (Typical) | 60-70% available chlorine[1][4] | Up to 75% available chlorine[4] |

| Primary Byproducts | Calcium chloride (CaCl₂)[3] | Sodium chloride (NaCl)[2] |

| Reaction Temperature | 20-25°C[5] | Room Temperature |

| Key Reactants | Calcium hydroxide, Chlorine gas[6] | Calcium chloride, Sodium hypochlorite[2] |

Experimental Protocols

Safety Precaution: All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn. Chlorine gas is highly toxic and corrosive.

Protocol for Method 1: Chlorination of Calcium Hydroxide Slurry

Materials:

-

Calcium hydroxide (Ca(OH)₂)

-

Distilled water

-

Chlorine gas (Cl₂)

-

Reaction vessel (e.g., a three-necked flask) equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet leading to a scrubber (e.g., a sodium hydroxide solution).

-

Ice bath

Procedure:

-

Prepare a slurry of calcium hydroxide by suspending a specific amount (e.g., 74 g, 1 mole) in distilled water (e.g., 500 mL) in the reaction vessel.[7][8]

-

Cool the slurry to below 25°C using an ice bath.[5]

-

Slowly bubble chlorine gas through the stirred slurry. The flow rate should be controlled to allow for efficient absorption.

-

Monitor the reaction progress. The endpoint can be determined by observing a change in the color of the slurry or by testing for the presence of unreacted chlorine gas at the outlet.

-

Once the reaction is complete, stop the chlorine gas flow and continue stirring for a short period to ensure maximum conversion.

-

The resulting mixture contains solid this compound and dissolved calcium chloride. The solid product can be isolated by filtration.

-

Wash the filter cake with a small amount of cold distilled water to remove some of the soluble calcium chloride.

-

Dry the solid product in a desiccator over a suitable drying agent. Avoid heating, as this compound can decompose.[6]

Protocol for Method 2: Double Decomposition Reaction

Materials:

-

Calcium chloride (CaCl₂), anhydrous

-

Sodium hypochlorite (NaOCl) solution (commercial bleach can be used, but the concentration should be determined)

-

Distilled water

-

Beakers, magnetic stirrer, and filtration apparatus

Procedure:

-

Prepare a concentrated aqueous solution of calcium chloride (e.g., 55.5 g, 0.5 mole in 100 mL of water).

-

In a separate beaker, take a stoichiometric amount of sodium hypochlorite solution (1 mole). The volume will depend on the concentration of the NaOCl solution.

-

Slowly add the calcium chloride solution to the stirred sodium hypochlorite solution at room temperature.

-

A precipitate of this compound will form. The co-product, sodium chloride, will largely remain in solution.

-

Continue stirring for a defined period (e.g., 30-60 minutes) to ensure the reaction goes to completion.

-

Isolate the precipitated this compound by filtration.

-

Wash the filter cake with a small amount of cold distilled water to remove residual sodium chloride.

-

Dry the product in a desiccator.

Determination of Available Chlorine

The "available chlorine" is a measure of the oxidizing capacity of the this compound and is a critical parameter for its characterization. A common method for its determination is iodometric titration.[9][10]

Procedure:

-

Accurately weigh a sample of the synthesized this compound.

-

Dissolve the sample in a known volume of distilled water.

-

Take an aliquot of this solution and add it to an excess of potassium iodide (KI) solution in an acidic medium (e.g., acetic acid). The hypochlorite will oxidize the iodide to iodine. Ca(OCl)₂ + 4KI + 4CH₃COOH → CaCl₂ + 4KCH₃COO + 2I₂ + 2H₂O

-

Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using starch as an indicator. The endpoint is the disappearance of the blue color.[10] 2Na₂S₂O₃ + I₂ → Na₂S₄O₆ + 2NaI

-

From the volume of sodium thiosulfate solution used, the amount of available chlorine can be calculated.

Visualizations

Signaling Pathways and Logical Relationships

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. en.amaschem.com [en.amaschem.com]

- 3. byjus.com [byjus.com]

- 4. Production process of this compound-ENOCHLOR [enochem.com.cn]

- 5. US4849201A - Process for preparing chlorinated lime - Google Patents [patents.google.com]

- 6. Aguachlon-Calcium Hypochlorite Manufacturing Process: Step-by-Step Guide to Production [aguachlon.com]

- 7. WO2002092701A1 - Fine particle size lime slurries and their production - Google Patents [patents.google.com]

- 8. Calcium Hydroxide Slurry - Feed System | Sodimate [sodimate-inc.com]

- 9. Analysis of Bleaching Powder, this compound Bleach Liquor, and Bleach Sludge, T 611 - T 611 cm-21 [imisrise.tappi.org]

- 10. m.youtube.com [m.youtube.com]

In-Depth Technical Guide to the Thermal Decomposition of Solid Calcium Hypochlorite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid calcium hypochlorite (B82951), a widely utilized oxidizing agent in various industrial and pharmaceutical applications, undergoes thermal decomposition that can present significant safety hazards and impact product stability. A thorough understanding of its decomposition behavior is paramount for safe handling, storage, and application. This technical guide provides a comprehensive overview of the thermal decomposition of solid calcium hypochlorite, detailing the key decomposition pathways, influencing factors, and kinetic parameters. Experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided, along with a compilation of quantitative data from various studies. Visual diagrams of the decomposition pathways and experimental workflows are included to facilitate a deeper understanding of the complex processes involved.

Introduction

This compound (Ca(OCl)₂) is a strong oxidizing agent valued for its disinfectant and bleaching properties. However, its inherent thermal instability necessitates a detailed understanding of its decomposition characteristics. The thermal degradation of solid this compound is an exothermic process that can be initiated by heat, moisture, and impurities, leading to the release of hazardous gases and potentially culminating in a thermal runaway reaction. This guide synthesizes the current scientific understanding of this process to inform safety protocols and stability assessments.

Decomposition Pathways

The thermal decomposition of solid this compound can proceed through several pathways, primarily influenced by temperature and the presence of water. The two main routes are disproportionation and decomposition with gas evolution.

At elevated temperatures, solid this compound can undergo disproportionation to form calcium chlorate (B79027) (Ca(ClO₃)₂) and calcium chloride (CaCl₂). This reaction is a key pathway in the decomposition process.[1][2]

The presence of moisture significantly alters the decomposition route. In the absence of water, the decomposition of this compound primarily evolves oxygen.[1][2] Conversely, in the presence of water, chlorine gas is the main gaseous product.[1][2]

The overall decomposition can be summarized by the following reactions:

-

Disproportionation: 3Ca(OCl)₂ → Ca(ClO₃)₂ + 2CaCl₂

-

Decomposition (anhydrous): 2Ca(OCl)₂ → 2CaCl₂ + O₂

-

Decomposition (hydrated): Ca(OCl)₂ + H₂O → CaCl₂ + H₂O + Cl₂ (simplified)

It is important to note that these reactions can occur concurrently, and the dominant pathway is dependent on the specific conditions.

Factors Influencing Decomposition

Several factors can significantly influence the rate and mechanism of this compound decomposition:

-

Temperature: As an exothermic process, the rate of decomposition increases with temperature. Elevated temperatures can lead to self-heating and thermal runaway.[3]

-

Moisture: The presence of water, even in small amounts, can accelerate decomposition and shift the reaction pathway towards the production of chlorine gas.[1][2][3]

-

Impurities: Contamination with organic materials, metal oxides, and acids can catalyze the decomposition process, increasing the risk of a hazardous reaction.[3]

-

Physical Form: The particle size and packing density of the solid can affect heat dissipation and, consequently, the propensity for self-heating.

Quantitative Data

The thermal decomposition of solid this compound has been investigated using various analytical techniques. The following tables summarize key quantitative data from the literature. It is important to note that variations in sample purity, hydration level, and experimental conditions can lead to differences in the reported values.

Table 1: Kinetic Parameters for the Thermal Decomposition of Solid this compound

| Grade/Type of this compound | Activation Energy (Ea) | Pre-exponential Factor (A) | Method | Reference |

| Commercial Grade (65%) | 88.7 kJ/mol | - | DSC | [4] |

| Hydrated (low temperature) | 48.5 kJ/mol | - | Isothermal Calorimetry | [5] |

| High Strength | 29.5 kcal/mol (123.4 kJ/mol) | 8.74 × 10¹³ min⁻¹ | Isothermal Calorimetry | [1] |

Table 2: Enthalpy of Decomposition of Solid this compound

| Grade/Type of this compound | Maximum Exothermic Enthalpy | Method | Reference |

| Commercial Grade (65%) | 355.4 J/g | DSC | [4] |

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable and reproducible data on the thermal decomposition of solid this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of solid this compound as a function of temperature, providing insights into decomposition temperatures and stoichiometry.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Use a small, representative sample of solid this compound (typically 5-10 mg). Handle the sample in a controlled environment to minimize exposure to atmospheric moisture.

-

Crucible Selection: Utilize an inert crucible, such as alumina (B75360) or platinum, that will not react with the sample or its decomposition products.

-

Atmosphere: Conduct the analysis under a controlled atmosphere. An inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min is recommended to study the intrinsic decomposition. To investigate oxidative stability, a controlled flow of air or oxygen can be used.

-

Heating Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Heat the sample at a constant rate, typically between 5 and 20 °C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 500 °C).

-

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve can be used to identify the onset temperature of decomposition and the temperature ranges of different decomposition steps. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of solid this compound, providing information on decomposition temperatures, enthalpies, and kinetics.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials.

-

Sample Preparation: Use a small, precisely weighed sample (typically 1-5 mg) of solid this compound. To prevent pressure buildup from evolved gases, use a hermetically sealed pan with a pinhole lid or a vented pan.

-

Crucible Selection: Use crucibles made of a material that is inert to the sample, such as aluminum or gold-plated stainless steel.

-

Atmosphere: As with TGA, an inert atmosphere (e.g., nitrogen) is typically used to study the thermal decomposition.

-

Heating Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) to a final temperature beyond the decomposition range. Performing runs at multiple heating rates can be used for kinetic analysis (e.g., Kissinger method).

-

-

Data Analysis: Record the heat flow as a function of temperature. The resulting DSC thermogram will show exothermic peaks corresponding to the decomposition events. The onset temperature, peak temperature, and the area under the peak (enthalpy of decomposition) can be determined.

References

- 1. researchgate.net [researchgate.net]

- 2. The decomposition of high grade bleaching powder (this compound) (2007) | David M. Bibby | 8 Citations [scispace.com]

- 3. Aguachlon-Decomposition of this compound: Chemical Reactions and Safety Tips [aguachlon.com]

- 4. Details of content [thaiscience.info]

- 5. researchgate.net [researchgate.net]

Navigating the Challenges of Calcium Hypochlorite in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the critical topic of the solubility and reactivity of calcium hypochlorite (B82951) in organic solvents. For laboratory and industrial applications, understanding the behavior of this strong oxidizing agent in non-aqueous media is paramount for safety, process development, and achieving desired chemical transformations. While quantitative solubility data is scarce due to the high reactivity of calcium hypochlorite, this document provides a comprehensive overview of its interactions with various organic solvents, outlines experimental protocols for its assessment, and details analytical methods for its quantification.

The Reactivity of this compound with Organic Solvents

Direct dissolution of this compound in organic solvents is generally not a simple physical process. Instead, a chemical reaction is often initiated, where this compound acts as a potent oxidizing agent. This reactivity precludes the establishment of classical solubility equilibria in most organic media. The interaction can range from slow decomposition to vigorous, and even explosive, reactions.[1][2]

The following table summarizes the observed and expected interactions of this compound with common classes of organic solvents. It is critical to note that these are qualitative descriptions, and the vigor of the reaction can be influenced by factors such as temperature, concentration, purity of the reagents, and the presence of catalysts.

| Solvent Class | Representative Solvents | Nature of Interaction & Products |

| Alcohols | Methanol, Ethanol, Isopropanol | Reactive to Violent Reaction. [1][2] Oxidation of the alcohol occurs, which can be highly exothermic and potentially explosive.[1] Primary alcohols can be oxidized to aldehydes and carboxylic acids or esters, while secondary alcohols are oxidized to ketones.[3][4] |

| Ketones | Acetone, Methyl Ethyl Ketone | Reactive. Undergoes the haloform reaction to produce chloroform (B151607) (with acetone) and the corresponding carboxylate salt.[5][6][7] This reaction can be vigorous. |

| Glycols | Ethylene Glycol, Propylene Glycol | Violent Reaction/Ignition. [8][9] The high concentration of hydroxyl groups makes these compounds readily oxidizable, often leading to spontaneous ignition.[8] |

| Phenols | Phenol, Cresol | Reactive. [10] Electrophilic chlorination of the aromatic ring occurs, leading to the formation of various chlorophenols.[10][11] Ring cleavage can also occur with sufficient oxidant. |

| Hydrocarbons | Hexane, Toluene | Generally low reactivity at room temperature, but risk of explosion. [1][2] While less reactive than solvents with functional groups, mixing with hydrocarbons, especially in the presence of heat or contaminants, can lead to explosive reactions.[1][2] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Reactive. Oxidation of ethers can occur, potentially leading to the formation of explosive peroxides, especially with cyclic ethers like THF. |

| Organic Sulfides | Dimethyl Sulfide | Ignition and/or Explosion. [1][2][12] this compound reacts vigorously with organic sulfur compounds.[1][2] |

Experimental Protocol for Assessing the "Solubility" and Reactivity of this compound in an Organic Solvent

Given the reactive nature of this compound, any attempt to determine its solubility must be approached with extreme caution and should be considered an assessment of its stability and reactivity in that solvent. The following is a generalized protocol that prioritizes safety.

Objective: To qualitatively assess the reactivity of this compound with an organic solvent and, if stable, to approximate its solubility.

Materials:

-

This compound (analytical grade)

-

Organic solvent (high purity)

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)

-

Volumetric flasks and pipettes

-

Standardized sodium thiosulfate (B1220275) solution (0.1 N)

-

Potassium iodide

-

Starch indicator solution

-

Acetic acid

Procedure:

-

Safety First: Conduct the entire experiment in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. Have a fire extinguisher and a spill kit readily available.

-

Initial Reactivity Screening (Microscale):

-

In a small test tube, add a few milligrams of this compound.

-

Slowly add 1-2 mL of the organic solvent at room temperature.

-

Observe for any signs of reaction: gas evolution, color change, temperature increase, or precipitation.

-

If any reaction is observed, do not proceed to larger scales. The substance is considered reactive and not truly "soluble."

-

-

Controlled "Solubility" Determination (if no initial reaction):

-

In a jacketed reaction vessel connected to a constant temperature bath, add a known volume of the organic solvent.

-

While stirring, add an excess of this compound in small portions.

-

Allow the mixture to stir for a predetermined time (e.g., 24 hours) at a constant temperature. Monitor for any signs of a delayed reaction.

-

After the equilibration period, stop stirring and allow the undissolved solid to settle.

-

-

Sample Preparation for Analysis:

-

Carefully draw a known volume of the supernatant (the clear liquid phase) using a pipette.

-

Immediately filter the sample using a syringe filter to remove any suspended solid particles.

-

Dilute the filtered sample with deionized water to a known volume in a volumetric flask. This is necessary because the subsequent titration is performed in an aqueous medium.

-

-

Analysis of "Dissolved" this compound (Available Chlorine Titration):

-

To an Erlenmeyer flask, add an excess of potassium iodide and a small amount of acetic acid.

-

Add a known volume of the diluted sample to the flask. The hypochlorite will oxidize the iodide to iodine, resulting in a brown solution.

-

Ca(OCl)₂ + 4CH₃COOH + 4KI → CaCl₂ + 4CH₃COOK + 2I₂ + 2H₂O

-

-

Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the brown color fades to a pale yellow.

-

I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆

-

-

Add a few drops of starch indicator. The solution will turn a deep blue/black.

-

Continue the titration dropwise until the blue color disappears. This is the endpoint.

-

Record the volume of sodium thiosulfate used.

-

-

Calculation:

-

Calculate the concentration of available chlorine in the diluted sample.

-

Back-calculate to determine the concentration of this compound in the original organic solvent, and express this as g/100 mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for assessing the interaction of this compound with an organic solvent.

References

- 1. This compound | Ca(ClO)2 | CID 24504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound MIXTURE, DRY, WITH MORE THAN 10% BUT NOT MORE THAN 39% AVAILABLE CHLORINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scribd.com [scribd.com]

- 5. byjus.com [byjus.com]

- 6. testbook.com [testbook.com]

- 7. scienceforums.net [scienceforums.net]

- 8. This compound - Sciencemadness Wiki [sciencemadness.org]

- 9. This compound (Calcium process) : Technology Transfer - infochems [infochems.com]

- 10. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound/Sodium Hypochlorite | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

Calcium Hypochlorite: A Versatile and Efficient Oxidizing Agent in Organic Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Calcium hypochlorite (B82951), Ca(OCl)₂, a readily available and stable solid, has emerged as a powerful and versatile oxidizing agent in modern organic chemistry. Its affordability, ease of handling, and high content of available chlorine make it an attractive alternative to other, often more hazardous or expensive, oxidizing agents.[1][2][3] This technical guide provides an in-depth overview of the applications of calcium hypochlorite in organic synthesis, with a focus on its use in the oxidation of various functional groups. The information presented herein is intended to assist researchers, scientists, and professionals in drug development in leveraging this efficient reagent for their synthetic needs.

Core Applications in Organic Oxidation

This compound has demonstrated broad utility in the oxidation of a range of organic substrates. Its reactivity can be modulated by the choice of reaction conditions, including solvents, catalysts, and pH.

Oxidation of Alcohols

A primary application of this compound is the oxidation of alcohols to carbonyl compounds. The outcome of the oxidation is dependent on the nature of the alcohol substrate.

-

Secondary Alcohols to Ketones: this compound efficiently oxidizes secondary alcohols to their corresponding ketones in excellent yields.[1][2][4] This transformation is a cornerstone of organic synthesis, crucial for the construction of complex molecular architectures in drug discovery.

-

Primary Alcohols to Aldehydes and Esters: The oxidation of primary alcohols with this compound can be more nuanced. While the selective oxidation to aldehydes is achievable, particularly for benzylic alcohols, over-oxidation to carboxylic acids or the formation of esters can occur.[2][4][5] In some instances, the primary alcohol can be converted to an ester where both the acid and alcohol portions are derived from the starting material.[1][4]

Oxidation of Aldehydes

This compound serves as an effective reagent for the oxidation of aldehydes to carboxylic acids.[1][6] This reaction is particularly efficient for aliphatic aldehydes and aromatic aldehydes bearing electron-withdrawing groups, affording good to excellent yields.[6] However, for aromatic aldehydes with electron-donating groups, nuclear chlorination can be a competing reaction.[6]

Other Oxidative Transformations

Beyond alcohols and aldehydes, this compound finds application in other oxidative processes, including:

-

Cleavage of Glycols and α-Hydroxy Carboxylic Acids: It can be used to cleave carbon-carbon bonds in glycols and α-hydroxy carboxylic acids, yielding fragmented aldehydes or carboxylic acids.[3][7]

-

Haloform Reaction: this compound is a key reagent in the haloform reaction for the synthesis of chloroform.[3][7]

-

Oxidation of Sulfides: It can be employed to oxidize thiols and sulfides, which is useful for odor reduction and waste disposal in organic synthesis.[3]

-

Epoxidation of Alkenes: In some cases, this compound can be used for the epoxidation of alkenes.

-

Oxidation of Urazoles: It has been shown to be an efficient reagent for the oxidation of urazoles to dihydrotriazolediones.

Catalytic Systems Enhancing Selectivity and Efficiency

The efficacy and selectivity of this compound oxidations can be significantly enhanced through the use of catalytic systems.

-

TEMPO-Catalyzed Oxidations: The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with this compound provides a mild and highly selective method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[8] This system is notable for its good yields and compatibility with various sensitive functional groups.[8]

-

Phase-Transfer Catalysis: For reactions involving a solid-liquid interface, such as the use of solid this compound with an organic solvent, phase-transfer catalysts like tetrabutylammonium (B224687) hydrogen sulfate (B86663) can be employed to facilitate the transport of the hypochlorite ion into the organic phase, thereby increasing the reaction rate.[9][10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the oxidation of organic compounds using this compound.

Table 1: Oxidation of Secondary Alcohols to Ketones

| Substrate | Product | Solvent System | Catalyst | Reaction Time (hr) | Yield (%) | Reference |

| l-Menthol | l-Menthone | Acetonitrile (B52724):Acetic Acid (3:2) / Water | None | 1 | - | [4] |

| Cyclohexanol | Cyclohexanone | Dichloromethane (B109758) | Tetrabutylammonium hydrogen sulfate | - | 7-91 | [10] |

| 2-Butanol | 2-Butanone | Dichloromethane | Tetrabutylammonium hydrogen sulfate | - | 63-87 | [10] |

| 1-Phenylethanol | Acetophenone | Dichloromethane | Tetrabutylammonium hydrogen sulfate | - | 58-72 | [10] |

Table 2: Oxidation of Primary Alcohols

| Substrate | Product | Solvent System | Catalyst | Reaction Time (hr) | Yield (%) | Reference |

| Benzyl alcohol | Benzaldehyde | Dichloromethane | Tetrabutylammonium hydrogen sulfate | - | 59-78 | [10] |

| Benzyl alcohol | Benzaldehyde | Acetonitrile:Acetic Acid / Water | None | - | 98 | [2] |

| p-Methoxybenzyl alcohol | p-Methoxybenzaldehyde | Acetonitrile | TEMPO | 1 | 92 | [8] |

Table 3: Oxidation of Aldehydes to Carboxylic Acids

| Substrate | Product | Solvent System | Reaction Conditions | Yield (%) | Reference |

| Aliphatic Aldehydes | Corresponding Carboxylic Acids | Acetonitrile-Acetic Acid / Water | Ambient Temperature | Good to Excellent | [6] |

| Aromatic Aldehydes (with electron-withdrawing groups) | Corresponding Carboxylic Acids | Acetonitrile-Acetic Acid / Water | Ambient Temperature | Good to Excellent | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific substrates and scales.

General Procedure for the Oxidation of a Secondary Alcohol (l-Menthol to l-Menthone)

Materials:

-

l-Menthol

-

This compound (commercial grade, ~65-70%)

-

Acetonitrile

-

Acetic acid

-

Water

-

Dichloromethane

-

10% Sodium bicarbonate solution

Procedure:

-

Dissolve the secondary alcohol (e.g., 3g of l-Menthol, 19 mmol) in a mixture of acetonitrile and acetic acid (3:2 ratio, 25 mL).[4]

-

In a separate flask, prepare a cooled (0 °C) and stirred solution of this compound (1.84g, 12.7 mmol) in water (40 mL).[4]

-

Add the alcohol solution dropwise to the this compound solution over a period of 10 minutes, maintaining the temperature at 0 °C.[4]

-

Continue stirring the reaction mixture for 1 hour at 0 °C.[4]

-

After 1 hour, add water (40 mL) to the reaction mixture.[4]

-

Extract the product with dichloromethane (4 x 30 mL).[4]

-

Combine the organic layers and wash with 10% sodium bicarbonate solution, followed by a wash with water.[4]

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude ketone.

-

Purify the product by an appropriate method, such as distillation or chromatography, if necessary.

General Procedure for TEMPO-Catalyzed Oxidation of an Alcohol

Materials:

-

Alcohol substrate

-

This compound

-

2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)

-

Acetonitrile

Procedure:

-

Dissolve the alcohol (1 mmol) and TEMPO (0.01 mmol) in acetonitrile.[8]

-

Add this compound (1 mmol) to the solution.[8]

-

Stir the reaction mixture at a temperature ranging from 0 °C to room temperature for 1-2 hours.[8]

-

Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure.

-

Purify the resulting carbonyl compound by chromatography.

Reaction Mechanisms and Workflows

The oxidizing species in these reactions is generally considered to be hypochlorous acid (HOCl), which is formed in situ from this compound, especially under acidic conditions.[11][12][13]

Caption: Generalized mechanism of alcohol oxidation by hypochlorous acid.

The experimental workflow for a typical this compound oxidation is straightforward, involving reaction setup, workup, and purification.

Caption: A typical experimental workflow for this compound oxidation.

Safety and Handling

This compound is a strong oxidizing agent and should be handled with care.[14][15][16][17] It is important to avoid contact with skin and eyes and to prevent the formation of dust and aerosols.[14] this compound should be stored in a cool, dry place away from combustible materials, acids, and organic compounds.[7][15][16] Reactions with organic materials can be exothermic and potentially explosive.[18] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this reagent.[14][15][16]

Conclusion

This compound is a cost-effective, stable, and efficient oxidizing agent with a broad range of applications in organic synthesis. Its utility in the oxidation of alcohols, aldehydes, and other functional groups, especially when combined with catalytic systems like TEMPO, makes it a valuable tool for researchers and professionals in the field of drug development and chemical synthesis. By understanding the reaction conditions, potential side reactions, and proper safety protocols, chemists can effectively harness the oxidative power of this compound for the synthesis of valuable chemical entities.

References

- 1. Use and Properties of Calcium hypochlorite_Chemicalbook [chemicalbook.com]

- 2. scribd.com [scribd.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. The Oxidation of Alcohols and Ethers Using this compound - [www.rhodium.ws] [erowid.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Research Portal [scholarworks.brandeis.edu]

- 7. This compound: Properties, Uses & Reactions Explained [vedantu.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sciencemadness.org [sciencemadness.org]

- 11. What is the mechanism of Sodium Hypochlorite? [synapse.patsnap.com]

- 12. Oxidation of Alcohols | Overview, Mechanism & Examples - Lesson | Study.com [study.com]

- 13. Oxidation of Alcohols | Overview, Mechanism & Examples - Video | Study.com [study.com]

- 14. geneseo.edu [geneseo.edu]

- 15. Aguachlon-Calcium Hypochlorite Safety: Essential Guidelines for Handling, Storage, and Use [aguachlon.com]

- 16. dept.harpercollege.edu [dept.harpercollege.edu]

- 17. rowe.com.au [rowe.com.au]

- 18. This compound | Ca(ClO)2 | CID 24504 - PubChem [pubchem.ncbi.nlm.nih.gov]

Core Principles of Calcium Hypochlorite Disinfection: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium hypochlorite (B82951), Ca(OCl)₂, is a solid inorganic compound widely utilized for its potent, broad-spectrum antimicrobial properties. Commercial grades, typically containing 65-70% available chlorine, serve as a stable and reliable source of hypochlorous acid (HOCl), the primary active disinfecting agent.[1][2][3] Its application spans numerous sectors, including municipal water treatment, industrial sanitation, and emergency water purification.[4][5] This technical guide provides an in-depth exploration of the fundamental chemical principles governing its disinfecting action, the molecular mechanisms of microbial inactivation, factors influencing its efficacy, and standardized protocols for its evaluation.

Chemical Principles of Disinfection

The disinfecting power of calcium hypochlorite is initiated upon its dissolution in water, which triggers a series of chemical reactions.

2.1 Dissolution and Hydrolysis When solid this compound is dissolved in water, it hydrolyzes to form calcium hydroxide (B78521) (Ca(OH)₂) and, critically, two molecules of hypochlorous acid (HOCl).[1][6]

Chemical Equation: Ca(OCl)₂ + 2H₂O → 2HOCl + Ca(OH)₂[1]

This reaction makes HOCl, the primary biocidal agent, available for disinfection.[6]

2.2 pH-Dependent Equilibrium Hypochlorous acid is a weak acid and exists in a pH-dependent equilibrium with the less potent hypochlorite ion (OCl⁻).[7]

Equilibrium Equation: HOCl ⇌ H⁺ + OCl⁻

The relative distribution of these two chlorine species is critical for disinfection efficacy. Between pH 6.0 and 8.5, a significant shift occurs from the undissociated HOCl form to the dissociated OCl⁻ ion.[7] Hypochlorous acid is a more powerful disinfectant—reportedly up to 80 times more effective than the hypochlorite ion—because its neutral charge allows it to more easily penetrate the negatively charged cell walls of microorganisms.[7] Therefore, disinfection is most effective in slightly acidic to neutral pH ranges where HOCl is the predominant species.[7][8] The addition of this compound itself raises the pH of the water due to the formation of calcium hydroxide, a factor that must be managed for optimal performance.[9]

Caption: Dissolution of Ca(OCl)₂ and the critical pH-dependent equilibrium of chlorine species.

Mechanism of Antimicrobial Action

Hypochlorous acid is a potent, fast-acting oxidizing agent that inactivates microorganisms through a multi-targeted approach, which makes the development of resistance highly unlikely.[1][8][10] The primary mechanism involves penetrating the cell and disrupting essential cellular components.

-

Cell Wall and Membrane Disruption: As a small, uncharged molecule, HOCl readily passes through the cell walls and cytoplasmic membranes of bacteria, fungi, and viruses.[1][6] It then oxidizes membrane lipids and proteins, leading to a loss of membrane integrity, increased permeability, and leakage of vital intracellular contents, ultimately causing cell lysis.[1][10]

-

Protein and Enzyme Inactivation: Once inside the cell, HOCl reacts with a wide range of biomolecules.[10] It is particularly reactive with sulfur-containing amino acids like cysteine and methionine, which are critical components of many enzymes and structural proteins.[2] Oxidation of these amino acids leads to protein denaturation and irreversible inactivation of enzymes essential for metabolism, such as those involved in ATP (energy) production.[1][10]

-

Nucleic Acid Damage: HOCl can cause damage to DNA and RNA.[1][2] The reaction of HOCl with the amine groups of nucleotide bases can form reactive chloramines, which disrupt the hydrogen bonds that hold the DNA double helix together.[2] This damage inhibits DNA replication and transcription, preventing the microorganism from functioning and reproducing.[2][6]

References

- 1. microbiochemjournal.com [microbiochemjournal.com]

- 2. Surviving Reactive Chlorine Stress: Responses of Gram-Negative Bacteria to Hypochlorous Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. epa.gov [epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. files.dep.state.pa.us [files.dep.state.pa.us]

- 8. cdn.who.int [cdn.who.int]

- 9. The effect of temperature on the tissue dissolution capacity of 10% this compound solution | RGUHS Journal of Dental Sciences | Journalgrid [journalgrid.com]

- 10. Home | RUTHIGEN [ruthigen.com]

history and discovery of calcium hypochlorite's properties

An In-depth Technical Guide to the History and Discovery of Calcium Hypochlorite's Properties

Abstract

Calcium hypochlorite (B82951), Ca(OCl)₂, is a cornerstone of modern sanitation and bleaching technologies. This technical guide provides a comprehensive overview of the historical milestones and scientific investigations that led to the discovery and characterization of its potent properties. We trace its development from the initial discovery of chlorine gas to the industrial production of a stable bleaching powder, and the seminal moments that established its role as a powerful disinfectant. This document details the key chemical properties, presents quantitative data in tabular form, outlines relevant experimental protocols, and visualizes critical historical and mechanistic pathways for researchers, scientists, and drug development professionals.

A History of Discovery: From Gas to Stable Salt

The journey to understanding this compound began with the isolation of its key elemental component, chlorine.

-

1774: Discovery of Chlorine: Swedish chemist Carl Wilhelm Scheele was the first to discover chlorine gas.[1][2]

-

1785: First Bleaching Application: French scientist Claude Berthollet recognized that the chlorine gas discovered by Scheele could be used to bleach fabrics.[1][2][3] He developed a liquid bleach by dissolving chlorine in water and later improved it by adding it to a caustic potash solution, creating a product named "Eau de Javel" ("Javel water").[1][4][5]

-

1798-1799: The Advent of a Stable Bleaching Powder: While Javel water was effective, it was unstable and difficult to transport. Scottish chemist and industrialist Charles Tennant, alongside Charles Macintosh, sought a more stable alternative.[1][6] Tennant devised a method of passing chlorine gas over dry slaked lime (calcium hydroxide) to produce a solid, stable bleaching powder.[7][8][9] He patented a bleach liquor solution in 1798 and the solid bleaching powder (this compound) in 1799.[1][3][6][7][8][10] This invention was revolutionary, making bleaching processes more efficient, inexpensive, and safe.[7][8] Tennant's St. Rollox chemical works, established near Glasgow, became the largest in the world for a time, producing the compound for a global market.[9][11]

Physicochemical and Chemical Properties

This compound is an inorganic compound that appears as a white or gray solid, though commercial samples can be yellowish.[12] It possesses a strong chlorine odor due to slow decomposition in the presence of moist air.[12] A key advantage over sodium hypochlorite is its relative stability as a solid and its higher available chlorine content.[12] Commercial grades typically have an available chlorine content of 65-70%, while pure samples can reach 99.2%.[12][13][14]

Quantitative Data

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | Ca(OCl)₂ | [6][12] |

| Molar Mass | 142.98 g/mol | [6][12] |

| Appearance | White/gray powder or granules | [6][12] |

| Density | 2.35 g/cm³ (at 20 °C) | [6][12] |

| Melting Point | 100 °C (decomposes) | [6][12] |

| Boiling Point | 175 °C (decomposes) | [6][12] |

| Solubility in Water | 21 g/100 mL (at 25 °C) | [6][12][15] |

| Available Chlorine (Commercial) | 65-75% | [13][14][16] |

| pH (1% solution) | ~11-12 (Alkaline) | [14][17] |

Industrial Production

The industrial process developed by Charles Tennant remains the fundamental basis for modern production.[12] It involves the controlled reaction of chlorine gas with moist slaked lime (calcium hydroxide).[12][18]

The overall reaction is: 2 Cl₂ + 2 Ca(OH)₂ → Ca(OCl)₂ + CaCl₂ + 2 H₂O[12]

Industrial setups often perform this reaction in stages to achieve different compositions and purities, managing the ratios of this compound, unreacted lime, and calcium chloride byproducts.[12]

Discovery of Disinfectant Properties

While its bleaching ability was the initial driver of its adoption, the disinfectant properties of hypochlorites were soon recognized as being of immense importance to public health and medicine.

-

c. 1820: Labarraque's Disinfectant Solution: French chemist Antoine Germain Labarraque extensively studied the deodorizing and disinfecting capabilities of hypochlorites.[1][2][19] He developed a "Labarraque's solution" (a sodium hypochlorite solution) and was instrumental in promoting its use for sanitation in hospitals, morgues, and slaughterhouses, significantly improving public health conditions.[1][2]

-

1847: Semmelweis and Hand Hygiene: The most dramatic demonstration of the life-saving potential of chlorinated solutions came from the work of Hungarian physician Ignaz Semmelweis.[20] At the Vienna General Hospital, Semmelweis observed alarmingly high mortality rates from puerperal fever ("childbed fever") in the doctors' maternity clinic compared to the midwives' clinic.[20][21] He hypothesized that "cadaverous particles" were being transferred from autopsies to patients by the hands of doctors and medical students.[21][22][23] In 1847, he instituted a mandatory handwashing policy using a chlorinated lime (this compound) solution.[20][21][22] The results were immediate and profound: the maternal mortality rate in his clinic plummeted from over 12-18% to less than 2%.[20][21][22] Despite this overwhelming empirical evidence, Semmelweis's ideas were rejected by much of the medical establishment at the time, as the germ theory of disease had not yet been developed.[20][21]

Mechanism of Antimicrobial Action

When this compound dissolves in water, it dissociates and reacts to form hypochlorous acid (HOCl), which is the primary disinfecting agent.[13][16][17][24]

Ca(OCl)₂ + 2H₂O ⇌ Ca(OH)₂ + 2HOCl

Hypochlorous acid is a powerful oxidizing agent.[13][17] Its antimicrobial action is achieved by penetrating the cell walls of microorganisms like bacteria and viruses and destroying essential components such as proteins and DNA, rendering them inactive.[13][16][17] The efficacy is pH-dependent, with HOCl being more effective than the hypochlorite ion (OCl⁻) and favored at a slightly acidic to neutral pH (6.5-7.5).[13][17]

Experimental Protocols

To validate the efficacy of a disinfectant like this compound, standardized testing protocols are essential. While historical methods were based on simple observation, modern protocols are quantitative and reproducible. The following is a representative methodology based on modern suspension tests (e.g., EN 13697) and use-dilution carrier tests (AOAC).

Protocol: Quantitative Disinfectant Efficacy Test

1. Objective: To determine the bactericidal efficacy of a this compound solution against a specific microorganism (e.g., Staphylococcus aureus) on a non-porous surface.

2. Materials & Reagents:

-

This compound (commercial grade, known % available chlorine).

-

Sterile deionized water for dilutions.

-

Test microorganism culture (S. aureus, ATCC 6538).

-

Appropriate growth medium (e.g., Tryptic Soy Broth/Agar).

-

Sterile stainless steel carriers (1 cm diameter disks).

-

Neutralizing broth (e.g., Dey-Engley Broth) to stop the disinfectant action.

-

Organic soil load (e.g., 5% fetal bovine serum, if testing under "dirty" conditions).

-

Incubator set to 37°C.

-

Sterile pipettes, test tubes, and petri dishes.

3. Methodology:

-

Preparation of Disinfectant: Prepare a stock solution of this compound. From this, create the desired test concentration (e.g., 500 ppm available chlorine) using sterile deionized water. The solution should be prepared fresh.

-

Carrier Inoculation:

-

Grow the test organism in broth to a standard concentration (e.g., 1.5–5.0 x 10⁸ CFU/mL).

-

Immerse sterile stainless steel carriers in the bacterial culture for a set time, then withdraw and dry them in a sterile environment. This leaves a dried film of bacteria on the carrier.

-

-

Disinfectant Exposure:

-

Place each dried, contaminated carrier into a separate sterile test tube.

-

Add a precise volume (e.g., 5 mL) of the prepared this compound solution to each tube, ensuring the carrier is fully submerged.

-

Start a timer for the specified contact time (e.g., 5 minutes). The test should be conducted at a controlled temperature (e.g., 20°C).

-

-

Neutralization & Recovery:

-

At the end of the contact time, aseptically transfer the carrier from the disinfectant solution into a tube containing a specific volume of neutralizing broth. This immediately halts the antimicrobial action.

-

Vortex or sonicate the tube to release any surviving bacteria from the carrier into the broth.

-

-

Enumeration:

-

Perform serial dilutions of the neutralized broth.

-

Plate the dilutions onto agar (B569324) plates.

-

Incubate the plates at 37°C for 24-48 hours.

-

Count the number of visible colonies (Colony Forming Units, or CFUs).

-

-

Controls:

-

Carrier Count Control: Perform the entire procedure on a set of carriers using a sterile water blank instead of the disinfectant to determine the initial number of bacteria on each carrier.

-

Neutralizer Efficacy Control: Verify that the neutralizing broth effectively inactivates the disinfectant without being toxic to the microorganisms.

-

-

Data Analysis:

-

Calculate the log₁₀ reduction in viable bacteria by comparing the CFU counts from the disinfectant-treated carriers to the carrier count controls.

-

Regulatory standards often require a specific log reduction (e.g., ≥ 4-log₁₀ reduction) to pass the efficacy test.

-

Conclusion

The history of this compound is a story of chemical innovation directly translating to profound advancements in industrial processes and public health. From Claude Berthollet's initial recognition of chlorine's bleaching power to Charles Tennant's pivotal invention of a stable, transportable powder, the compound revolutionized the textile industry.[1][7] This was followed by the critical discovery of its disinfectant properties, championed by Antoine Labarraque and unequivocally proven by Ignaz Semmelweis in a clinical setting, saving countless lives long before the germ theory of disease was widely accepted.[1][20] The properties of this simple inorganic salt, characterized through centuries of scientific inquiry, continue to make it an indispensable tool for water purification, sanitation, and disinfection worldwide.

References

- 1. Bleach - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. quora.com [quora.com]

- 4. chlorineinstitute.org [chlorineinstitute.org]

- 5. Claude Louis Berthollet [sites.itservices.cas.unt.edu]

- 6. This compound: Structure, Properties & Uses | Turito [turito.com]

- 7. Charles Tennant - Wikipedia [en.wikipedia.org]

- 8. Charles_Tennant [chemeurope.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Charles Tennant (1768-1838) - Graces Guide [gracesguide.co.uk]

- 11. collection.sciencemuseumgroup.org.uk [collection.sciencemuseumgroup.org.uk]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. dongachem.vn [dongachem.vn]

- 14. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 15. This compound: Properties, Uses & Reactions Explained [vedantu.com]

- 16. The Power of this compound in Water Treatment - Globex Venture [globexventure.com]

- 17. Aguachlon-Chemical Properties of this compound: Understanding Its Role in Water Treatment [aguachlon.com]

- 18. Properties and Applications of this compound-Dezhou Chemtics Chemical Co., Ltd. [en.dzkmd.com]

- 19. ramblingsaboutdisinfection.com [ramblingsaboutdisinfection.com]

- 20. Ignaz Semmelweis - Wikipedia [en.wikipedia.org]

- 21. idcmjournal.org [idcmjournal.org]

- 22. Semmelweis' Germ Theory - The Introduction of Hand Washing [explorable.com]

- 23. xtalks.com [xtalks.com]

- 24. Aguachlon-Understanding the Reaction Between this compound and Water [aguachlon.com]

An In-depth Technical Guide to Theoretical Yield Calculation for Calcium Hypochlorite Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical yield calculations for the synthesis of calcium hypochlorite (B82951), Ca(OCl)₂. A thorough understanding of stoichiometry and reaction conditions is paramount for process optimization, cost-effectiveness, and safety in the production of this widely used disinfecting and bleaching agent.

Principal Synthesis Methodologies

The industrial production of calcium hypochlorite is primarily achieved through two established methods: the calcium process and the sodium process.[1] Each method involves distinct reactants and stoichiometries, which directly influence the theoretical yield.

The Calcium Process

The calcium process is a direct approach where chlorine gas is reacted with an aqueous slurry of calcium hydroxide (B78521) (slaked lime).[2][3] This method is straightforward but often results in a product with more impurities, such as calcium chloride, which can affect stability and purity.[2]

The balanced chemical equation for the calcium process is:

2 Ca(OH)₂ + 2 Cl₂ → Ca(OCl)₂ + CaCl₂ + 2 H₂O [4][5]

The Sodium Process

The sodium process is a multi-step method designed to produce a higher purity and more stable form of this compound.[2] It involves the reaction of chlorine, sodium hydroxide, and calcium hydroxide.[1] In this process, sodium hypochlorite is often formed as an intermediate, which then reacts with calcium chloride.[4] The overall reaction can be represented as the reaction of calcium hydroxide with sodium hypochlorite and chlorine gas.

The balanced chemical equation for the sodium process is:

Ca(OH)₂ + 2 NaClO + Cl₂ → Ca(OCl)₂ + 2 NaCl + H₂O

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be generated from a given amount of reactants, assuming the reaction goes to completion with no losses.[6] This calculation is fundamental to chemical synthesis and is based on the stoichiometry of the balanced chemical equation.[7]

The logical workflow for calculating the theoretical yield is as follows:

Figure 1: Logical workflow for theoretical yield calculation.

Step-by-Step Calculation

-

Balance the Chemical Equation : Ensure the chemical equation is correctly balanced to reflect the law of conservation of mass.

-

Determine Molar Masses : Calculate the molar masses of all reactants and the desired product, this compound.

-

Identify the Limiting Reactant : The limiting reactant is the reactant that will be completely consumed first, thereby limiting the amount of product that can be formed.[8] To identify it, calculate the number of moles of each reactant and compare their stoichiometric ratios to the product.

-

Calculate Moles of Product : Use the stoichiometric ratio from the balanced equation to determine the number of moles of this compound that can be produced from the limiting reactant.

-

Calculate Theoretical Yield : Convert the moles of this compound to grams by multiplying by its molar mass.[9]

Quantitative Data for Calculations

The following table summarizes the molar masses required for the theoretical yield calculations.

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| Calcium Hydroxide | Ca(OH)₂ | 74.093 |

| Chlorine Gas | Cl₂ | 70.906 |

| Sodium Hypochlorite | NaClO | 74.44 |

| This compound | Ca(OCl)₂ | 142.98 |

Molar masses are based on standard atomic weights.

Worked Examples

Example 1: Calcium Process

Problem : Calculate the theoretical yield of this compound if 100.0 g of calcium hydroxide is reacted with an excess of chlorine gas.

-

Step 1 & 2 : The balanced equation and molar masses are provided above.

-

Step 3 : Since chlorine gas is in excess, calcium hydroxide is the limiting reactant.

-

Step 4 : Calculate the moles of Ca(OH)₂:

-

Moles of Ca(OH)₂ = 100.0 g / 74.093 g/mol = 1.350 mol

-

-

Step 5 : Determine the moles of Ca(OCl)₂ produced using the stoichiometric ratio (2 moles of Ca(OH)₂ produce 1 mole of Ca(OCl)₂):

-

Moles of Ca(OCl)₂ = 1.350 mol Ca(OH)₂ × (1 mol Ca(OCl)₂ / 2 mol Ca(OH)₂) = 0.675 mol

-

-

Step 6 : Calculate the theoretical yield in grams:

-

Theoretical Yield = 0.675 mol × 142.98 g/mol = 96.51 g

-

Example 2: Sodium Process

Problem : Calculate the theoretical yield of this compound if 50.0 g of calcium hydroxide is reacted with 100.0 g of sodium hypochlorite and excess chlorine gas.

-

Step 1 & 2 : The balanced equation and molar masses are provided above.

-

Step 3 : Identify the limiting reactant.

-

Moles of Ca(OH)₂ = 50.0 g / 74.093 g/mol = 0.675 mol

-

Moles of NaClO = 100.0 g / 74.44 g/mol = 1.343 mol

-

To determine the limiting reactant, find the moles of product each reactant could produce:

-

From Ca(OH)₂: 0.675 mol Ca(OH)₂ × (1 mol Ca(OCl)₂ / 1 mol Ca(OH)₂) = 0.675 mol Ca(OCl)₂

-

From NaClO: 1.343 mol NaClO × (1 mol Ca(OCl)₂ / 2 mol NaClO) = 0.6715 mol Ca(OCl)₂

-

-